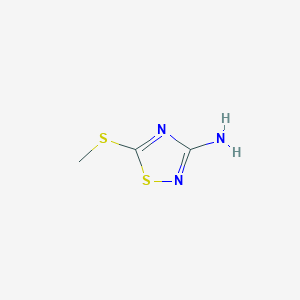

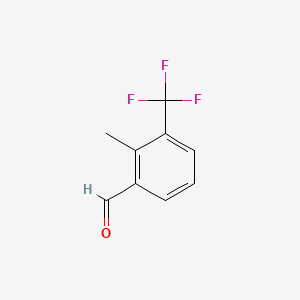

5-(Methylthio)-1,2,4-thiadiazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

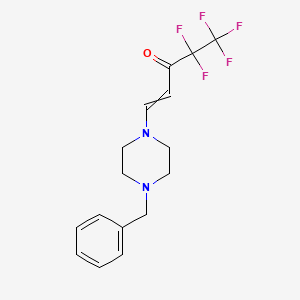

5-(Methylthio)-1,2,4-thiadiazol-3-amine is an organic compound belonging to the thiadiazol-3-amine family and is widely used in scientific research. It is a white crystalline solid with a melting point of 78-80 °C and a boiling point of 256 °C. This compound is used in various laboratory experiments due to its low toxicity, excellent solubility in various solvents, and its ability to form stable complexes with transition metals.

Aplicaciones Científicas De Investigación

I have conducted a search for the scientific research applications of “5-(Methylthio)-1,2,4-thiadiazol-3-amine”, but unfortunately, the available information does not provide a comprehensive list of six to eight unique applications for this specific compound. The search results mention general applications of thiadiazole derivatives in areas such as fluorogenic fingerprint reagents , metal–organic frameworks , and antimicrobial activities , but they do not detail specific applications for “5-(Methylthio)-1,2,4-thiadiazol-3-amine”.

Safety and Hazards

Mecanismo De Acción

Target of Action

5-(Methylthio)-1,2,4-thiadiazol-3-amine is a derivative of the naturally occurring nucleoside, Methylthioadenosine (MTA) . MTA has been shown to have differential effects on normal and transformed cells . The primary targets of MTA are the melanoma cell lines, particularly those with BRAF mutations . MTA inhibits the phosphorylation of Akt and S6 ribosomal protein and induces the down-regulation of cyclin D1 .

Mode of Action

The compound interacts with its targets by inhibiting their proliferation and viability in a dose-dependent manner . It has been reported that MTA binds to the purine nucleoside phosphorylase (PfPNP) of Plasmodium falciparum more efficiently than to the purine nucleoside phosphorylase of human erythrocytes . This interaction results in the inhibition of the phosphorylation of Akt and S6 ribosomal protein and the down-regulation of cyclin D1 .

Biochemical Pathways

5-(Methylthio)-1,2,4-thiadiazol-3-amine is involved in the methionine salvage pathway, also known as the MTA cycle . This pathway is universal to aerobic life . In this pathway, MTA is formed from decarboxylated S-adenosylmethionine in the biosynthesis of spermidine and spermine, and is cleaved by MTA phosphorylase (MTAP) into adenine and 5’-methylthio-5’deoxyribose-1-phospate, which are used for the salvage of ATP and methionine respectively .

Pharmacokinetics

It is known that mta is eliminated slowly, with mean initial and terminal phase half-life values of approximately 2 and 20 days, respectively . The plasma clearance and steady-state volume of distribution of MTA are also known .

Result of Action

The result of the action of 5-(Methylthio)-1,2,4-thiadiazol-3-amine is the inhibition of melanoma cell proliferation and in vivo tumor growth, particularly in BRAF mutant melanoma cells . This is achieved through the inhibition of the phosphorylation of Akt and S6 ribosomal protein and the down-regulation of cyclin D1 .

Action Environment

The action, efficacy, and stability of 5-(Methylthio)-1,2,4-thiadiazol-3-amine can be influenced by various environmental factors. For instance, antimicrobial pollution has been recognized as a critical factor in combating rising levels of drug resistance and protecting the environment . Therefore, it is crucial to reduce the amount of antimicrobial waste entering the environment, including the waste from the use of compounds like 5-(Methylthio)-1,2,4-thiadiazol-3-amine .

Propiedades

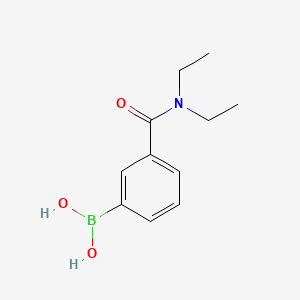

IUPAC Name |

5-methylsulfanyl-1,2,4-thiadiazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S2/c1-7-3-5-2(4)6-8-3/h1H3,(H2,4,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYZCFCNOSTQFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NS1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373402 |

Source

|

| Record name | 5-(Methylsulfanyl)-1,2,4-thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Methylthio)-1,2,4-thiadiazol-3-amine | |

CAS RN |

60093-10-9 |

Source

|

| Record name | 5-(Methylsulfanyl)-1,2,4-thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60093-10-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B1333957.png)

![ethyl N-[3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-cyanoprop-2-enoyl]carbamate](/img/structure/B1333959.png)

![2-amino-3-({(E)-[5-chloro-2-(2-propynyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1333967.png)

![2-[3-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B1333976.png)

![3-[(4-fluorophenyl)methoxy]-N-[(4-fluorophenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1333980.png)